1-(2-(2-Fluorophenyl)-2-methoxypropyl)-3-(4-methoxyphenethyl)urea
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Description
1-(2-(2-Fluorophenyl)-2-methoxypropyl)-3-(4-methoxyphenethyl)urea is a useful research compound. Its molecular formula is C20H25FN2O3 and its molecular weight is 360.429. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization of Polyureas
Polyureas derived from monomers like 4-(4′-Methoxyphenyl)urazole (MPU) have been synthesized and characterized, showing inherent viscosities indicative of their potential utility in polymer science. These compounds are characterized using techniques such as IR, 1H-NMR, and TGA, suggesting their application in developing novel materials with specific physical properties (Mallakpour, Hajipour, & Raheno, 2002).
Fluorescent Probes for Detection
N,N'-Dicyclohexyl-N-(6'-methoxyanthryl-2-carbonyl)urea exhibits strong solvatochromism, affecting its fluorescence properties based on solvent interaction. This characteristic enables its use as a fluorescent probe for detecting analytes like carboxylic acids, alcohols, and fluoride ions, showcasing the compound's role in analytical chemistry and sensor technology (Bohne, Ihmels, Waidelich, & Chang, 2005).
Molecular Structure and Interaction Studies
Studies on molecular structure, such as the directed lithiation of N′-[2-(4-Methoxyphenyl)ethyl]-N,N-dimethylurea, shed light on the synthesis of substituted products and offer insights into the reactivity and potential applications of these compounds in organic synthesis (Smith, El‐Hiti, & Alshammari, 2013).
Anion Recognition and Interaction
Research into urea-fluoride interactions reveals insights into hydrogen bonding and potential proton transfer mechanisms. Such studies are significant for understanding the complex interactions in molecular recognition and the development of sensing applications (Boiocchi et al., 2004).
Properties
IUPAC Name |
1-[2-(2-fluorophenyl)-2-methoxypropyl]-3-[2-(4-methoxyphenyl)ethyl]urea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25FN2O3/c1-20(26-3,17-6-4-5-7-18(17)21)14-23-19(24)22-13-12-15-8-10-16(25-2)11-9-15/h4-11H,12-14H2,1-3H3,(H2,22,23,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRPLILBPSRIJDN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)NCCC1=CC=C(C=C1)OC)(C2=CC=CC=C2F)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25FN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.